Oxodipine

Vascular pharmacology Calcium channel selectivity Smooth muscle contractility

Select oxodipine for unmatched selectivity in calcium channel research. It spares receptor-operated calcium entry (IC₅₀ 7.8 × 10⁻⁹ M against K⁺-induced influx) and delivers a tonic, frequency-independent L‑/T‑type blockade (IC₅₀ 0.24/0.41 μM) ideal for patch‑clamp studies. Its unique vertebral hemodynamic signature and established chiral HPLC resolution (1–400 ng/mL) make it the definitive tool for stereoselective DHP pharmacology.

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
CAS No. 119914-33-9
Cat. No. B10858574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxodipine
CAS119914-33-9
Molecular FormulaC19H21NO6
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C
InChIInChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3
InChIKeyMSOAVHHAZCMHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxodipine (CAS 119914-33-9): What Scientific Procurement Teams Need to Know About This Dihydropyridine Calcium Channel Blocker


Oxodipine (CAS 119914-33-9) is a dihydropyridine-type calcium channel antagonist that inhibits L-type and T-type calcium currents with distinct pharmacological characteristics [1]. The compound features a unique benzodioxole moiety that differentiates it structurally from classical dihydropyridines such as nifedipine and nitrendipine, conferring specific properties including enhanced photoresistance and prolonged duration of action [2]. Oxodipine advanced through Phase I and Phase II clinical evaluation in over 200 patients for hypertension, with efficacy demonstrated as a once-daily oral agent, though development was ultimately discontinued after Phase III in France [3]. Its molecular formula is C19H21NO6, with a molecular weight of approximately 359.37 g/mol [1].

Why Oxodipine Cannot Be Casually Substituted with Nifedipine, Nitrendipine, or Elgodipine: Evidence-Based Differentiation


Despite belonging to the same 1,4-dihydropyridine class, oxodipine exhibits quantifiable pharmacological divergence from its closest structural analogs that precludes simple interchange in experimental or procurement contexts. In isolated tissue and in vivo models, oxodipine demonstrates distinct profiles in vascular selectivity, regional hemodynamic effects, calcium channel subtype potency, enantiomer-specific pharmacokinetics, and cardiac conduction depression [1]. These differences are not merely incremental but represent fundamentally divergent pharmacological signatures: oxodipine produces a >10× higher selectivity for potential-operated versus receptor-operated calcium channels compared with nifedipine [2], exerts opposite effects on cardiac contractility relative to nitrendipine in anesthetized dogs [3], and exhibits a tonic rather than use-dependent channel blockade mechanism distinct from elgodipine [4]. For researchers requiring precise calcium channel modulation or investigators comparing class-internal variability, these documented differences constitute material grounds for compound-specific selection.

Oxodipine Quantitative Differentiation Evidence: Head-to-Head Comparisons with Nifedipine, Nitrendipine, and Elgodipine


Oxodipine vs. Nifedipine: >10-Fold Greater Selectivity for Potential-Operated Calcium Channels in Vascular Smooth Muscle

In direct head-to-head experiments using rat isolated aortic strips and portal vein segments, oxodipine demonstrated at least 10-fold greater selectivity for potential-operated calcium channels compared with nifedipine [1]. Both compounds inhibited K⁺-induced contractions with comparable potency (IC₅₀ values: oxodipine 7.8 ± 1.8 × 10⁻⁹ M; nifedipine 8.5 ± 2.5 × 10⁻⁹ M), but oxodipine showed substantially less interference with receptor-operated channels [1]. Oxodipine inhibited ⁴⁵Ca uptake stimulated by high K⁺ with an I₅₀ of 8.7 ± 2.5 × 10⁻⁹ M, while failing to modify ⁴⁵Ca efflux in resting strips or noradrenaline-stimulated ⁴⁵Ca efflux, indicating preserved intracellular calcium signaling pathways [1].

Vascular pharmacology Calcium channel selectivity Smooth muscle contractility

Oxodipine vs. Nitrendipine: Opposite Effects on Cardiac Contractility and Superior Vertebral Vasodilation in Canine Model

In chloralose-anesthetized open-chest dogs receiving intravenous administration, oxodipine and nitrendipine produced fundamentally divergent hemodynamic profiles [1]. Nitrendipine increased cardiac contractility whereas oxodipine decreased it—a difference attributed to reflex modifications rather than direct myocardial effects, as both compounds decreased contractility following cardiac autonomic blockade [1]. Most notably, oxodipine caused a marked and persistent decrease in vertebral vascular resistance (indicating enhanced vertebral blood flow), while nitrendipine exhibited only weak effects on this regional circulation [1]. Additionally, nitrendipine produced more pronounced decreases in both systolic and diastolic blood pressure and total peripheral resistance compared with oxodipine, while oxodipine's antihypertensive effect was characterized as 'more moderate' [1].

Cardiovascular pharmacology Hemodynamics Regional blood flow

Oxodipine vs. Elgodipine: Tonic Blockade Mechanism Versus Use-Dependent Blockade in Cardiomyocyte Calcium Channels

In patch-clamp studies using rat cultured neonatal ventricular myocytes, oxodipine and its structural analog elgodipine exhibited distinct calcium channel blockade mechanisms despite sharing the same dihydropyridine scaffold [1]. Oxodipine produced predominantly tonic blockade of both L-type (ICₐL) and T-type (ICₐT) calcium currents, whereas elgodipine induced mainly use-dependent blockade [1]. Quantitatively, oxodipine inhibited ICₐL with an IC₅₀ of 0.24 μM and ICₐT with an IC₅₀ of 0.41 μM, while elgodipine showed IC₅₀ values of 0.33 μM for ICₐL and 2.18 μM for ICₐT [1]. Oxodipine was thus slightly more potent on L-type channels and markedly more potent (approximately 5.3-fold) on T-type channels compared with elgodipine. Both compounds increased their inhibitory potency by at least one order of magnitude when cells were partially depolarized, highlighting state-dependent binding [1].

Cardiac electrophysiology Ion channel pharmacology Patch-clamp

Oxodipine vs. Nifedipine: Reduced Depression of Atrioventricular Nodal Conduction in Isolated Heart Preparation

In Langendorff-perfused guinea-pig hearts, both oxodipine and nifedipine slowed conduction through the atrioventricular (AV) node at concentrations that spared intraatrial and intraventricular conduction [1]. However, the depression of AV nodal conduction was qualitatively and quantitatively characterized as 'more marked with nifedipine than with oxodipine' [1]. In isolated atrial and ventricular muscle fibers, both compounds produced comparable dose-dependent negative inotropic effects accompanied by shortening of time to peak tension and total contraction duration, as well as shortening of action potential duration without altering resting membrane potential or phase 0 amplitude [1]. The differential effect on AV nodal conduction represents a material distinction between these two dihydropyridines in cardiac tissue.

Cardiac electrophysiology AV node conduction Langendorff heart

Stereoselective Pharmacokinetics: (+)-Oxodipine Enantiomer Exhibits Significantly Higher Vascular Selectivity Than Racemate in Binding Studies

Binding studies using (+)-[³H]-isradipine displacement in vascular (portal vein) and cardiac isolated membranes revealed that (+)-oxodipine, elgodipine, and nifedipine all exhibited significantly higher affinity for vascular L-type calcium channels than for cardiac calcium channels [1]. In contrast, nicardipine showed opposite selectivity (higher cardiac than vascular affinity), while nitrendipine and (+)-isradipine displayed similar affinities for both tissue types [1]. A validated chiral HPLC method using a Chiral-AGP column was developed to quantify each enantiomer in human and dog plasma across a concentration range of 1-400 ng/mL, with detection limits of 10 ng/mL in dog plasma and 25 ng/mL in human plasma [2]. This stereoselective analytical capability enables precise enantiomer-specific pharmacokinetic profiling, which is essential given that dihydropyridine enantiomers often exhibit divergent pharmacological activities [2].

Stereochemistry Receptor binding Vascular selectivity

Metabolic Pathway Characterization: CYP3A4-Mediated Oxidation with Defined Km and Species-Specific Intestinal Metabolism

In vitro metabolism studies using rat and human hepatic and intestinal microsomes established that oxodipine is metabolized to its primary metabolites—pyridine and deesterified derivatives—via the cytochrome P450 3A subfamily (CYP3A) [1]. The Michaelis-Menten constant (Kₘ) for oxodipine metabolism was determined to be in the range of 30-60 μM [1]. Notably, rat intestine failed to produce any detectable metabolite, whereas human intestine demonstrated measurable metabolic capacity, though negligible compared to human liver [1]. Substrate inhibition and immunoinhibition experiments confirmed CYP3A subfamily involvement in both intestinal and hepatic compartments. Importantly, in vitro-derived kinetic constants successfully predicted in vivo metabolic clearance within the same order of magnitude, validating the translatability of these in vitro findings [1].

Drug metabolism Cytochrome P450 In vitro-in vivo extrapolation

Oxodipine Research Application Scenarios: Where Differentiated Pharmacology Drives Compound Selection


Vascular Smooth Muscle Calcium Signaling Studies Requiring Selective Potential-Operated Channel Blockade

Based on evidence that oxodipine exhibits ≥10-fold greater selectivity for potential-operated calcium channels compared with nifedipine while sparing receptor-operated calcium entry and intracellular calcium release [1], this compound is particularly suited for experiments requiring dissection of excitation-contraction coupling mechanisms. Researchers using rat aortic strip or portal vein models can employ oxodipine to inhibit K⁺-induced calcium influx (IC₅₀ = 7.8 × 10⁻⁹ M) without confounding effects on noradrenaline-stimulated pathways [1].

Cerebral and Vertebrobasilar Hemodynamic Research in Large Animal Models

In anesthetized canine models, oxodipine uniquely produces a marked, persistent increase in vertebral blood flow (via decreased vertebral vascular resistance) while exerting more moderate systemic antihypertensive effects compared with nitrendipine [2]. This regional hemodynamic signature makes oxodipine the preferred dihydropyridine for investigations focused on posterior cerebral circulation, vertebrobasilar insufficiency, or regional blood flow distribution studies where cerebral versus systemic effects must be distinguished.

Cardiac Electrophysiology Research Differentiating Tonic Versus Use-Dependent Calcium Channel Blockade

For patch-clamp investigations requiring consistent, frequency-independent calcium channel inhibition, oxodipine's predominantly tonic blockade mechanism offers a distinct advantage over elgodipine's use-dependent blockade [3]. With defined IC₅₀ values of 0.24 μM for L-type and 0.41 μM for T-type calcium currents in neonatal ventricular myocytes, oxodipine provides a well-characterized tool compound for studying calcium channel pharmacology without the confounding variable of stimulation frequency-dependent inhibition [3].

Stereoselective Pharmacokinetic and Enantiomer-Specific Pharmacology Studies

Given the established chiral HPLC methodology for resolving oxodipine enantiomers in plasma (1-400 ng/mL range, detection limits of 10 ng/mL in dog and 25 ng/mL in human) [4], and evidence that (+)-oxodipine demonstrates significantly higher vascular L-type calcium channel affinity compared with cardiac channels [5], oxodipine serves as an excellent model compound for investigating enantiomer-specific dihydropyridine pharmacology, stereoselective drug disposition, and structure-selectivity relationships within the calcium channel blocker class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.